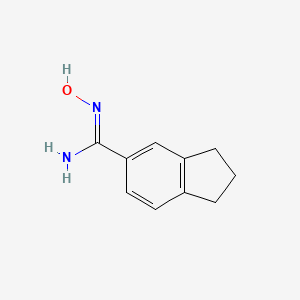
N'-Hydroxy-2,3-dihydro-1H-indene-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-Hydroxy-2,3-dihydro-1H-indene-5-carboximidamide is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N'-Hydroxy-2,3-dihydro-1H-indene-5-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug discovery.
Structural Characteristics
The compound features a bicyclic structure that includes an indene moiety fused with a carboximidamide functional group. Its molecular formula is C10H10N2O, which contributes to its diverse chemical reactivity and biological profiles. The presence of the carboximidamide group is particularly noteworthy as it can influence the compound's interaction with biological targets, enhancing its potential as a lead compound in drug development.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. These interactions may modulate the activity of these targets, leading to a range of biological effects. For instance, compounds with similar structures have shown effects on nitric oxide (NO) synthesis and modulation of cardiovascular responses, suggesting that N'-hydroxy derivatives may also exhibit these properties .
Antimicrobial Properties
Compounds within the indene class have been explored for their antimicrobial properties. Preliminary investigations suggest that derivatives may exhibit activity against various bacterial strains, potentially positioning this compound as a candidate for further antimicrobial studies .
Case Studies and Research Findings
A systematic review of related compounds has yielded valuable insights into structure-activity relationships (SAR) that could be applicable to this compound:
| Compound | Activity | Concentration | Effect |
|---|---|---|---|
| (±)-25 | Antitumor | 10 μM | 55% reduction in viability |
| Indene Derivative A | Antimicrobial | Varies | Effective against Gram-positive bacteria |
| Indene Derivative B | Cardiovascular | Varies | Modulates NO synthesis |
These findings underscore the importance of further exploration into the biological activities of this compound.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N'-hydroxy-2,3-dihydro-1H-indene-5-carboximidamide |
InChI |
InChI=1S/C10H12N2O/c11-10(12-13)9-5-4-7-2-1-3-8(7)6-9/h4-6,13H,1-3H2,(H2,11,12) |
InChI Key |
CMCVQNUHDDRFEB-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2=C(C1)C=C(C=C2)/C(=N/O)/N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















